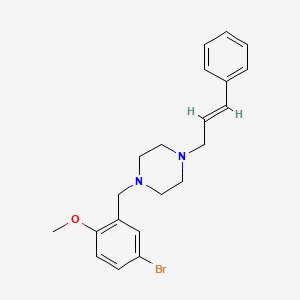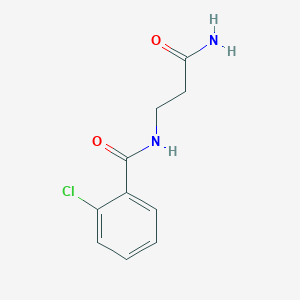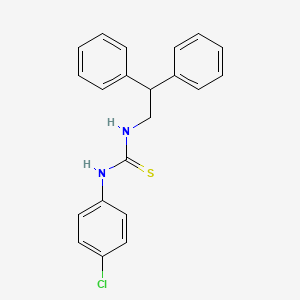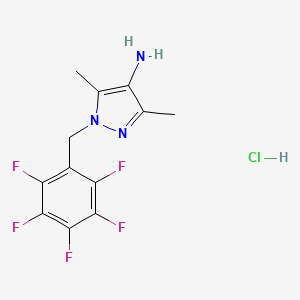
1-(5-bromo-2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. Additionally, it has been reported to interact with various receptors, including the opioid and cannabinoid receptors.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 1-(5-bromo-2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Moreover, it has been found to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammation process. Additionally, this compound has been reported to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Advantages and Limitations for Lab Experiments
1-(5-bromo-2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. Moreover, it exhibits significant activity against several types of cancer cells, making it a promising candidate for further research. However, this compound has some limitations, including its poor solubility in water, which may affect its bioavailability.
Future Directions
Several future directions can be explored for 1-(5-bromo-2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One possible direction is to investigate its potential as a therapeutic agent for various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Moreover, further studies can be conducted to elucidate its mechanism of action and to identify its molecular targets. Additionally, this compound can be modified to improve its solubility and bioavailability, which may enhance its therapeutic potential.
Synthesis Methods
Several methods have been reported for the synthesis of 1-(5-bromo-2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One of the most common methods is the reaction of 1-(2-methoxy-5-bromobenzyl)piperazine with cinnamaldehyde in the presence of a catalyst. Another method involves the reaction of 1-(2-methoxy-5-bromobenzyl)piperazine with 3-phenylacryloyl chloride in the presence of a base. Both methods have been reported to yield high yields of the desired product.
Scientific Research Applications
1-(5-bromo-2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied extensively for its potential therapeutic applications. It has been reported to possess anti-inflammatory, analgesic, and anticonvulsant properties. Moreover, this compound has been found to exhibit significant activity against several types of cancer cells, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O/c1-25-21-10-9-20(22)16-19(21)17-24-14-12-23(13-15-24)11-5-8-18-6-3-2-4-7-18/h2-10,16H,11-15,17H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDCOKMVCMQHDE-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-butynamide](/img/structure/B6129356.png)

![4-[(4-isobutyryl-1-piperazinyl)carbonyl]-1-phenyl-2-pyrrolidinone](/img/structure/B6129375.png)
![1-(2-chloro-6-fluorobenzyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine hydrochloride](/img/structure/B6129384.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6129398.png)
![N-[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-6-bromo-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B6129401.png)
![4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]benzenesulfonamide](/img/structure/B6129407.png)


![5-chloro-2-methoxy-4-({[3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6129441.png)

![4-chloro-5-nitro-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6129453.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[5-(tetrahydro-2H-pyran-2-yl)-2-thienyl]methyl}amine](/img/structure/B6129455.png)